molecular formula C15H8N4 B13637986 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- CAS No. 825613-16-9

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-

Cat. No.: B13637986
CAS No.: 825613-16-9
M. Wt: 244.25 g/mol
InChI Key: HCPMWHDOUZIHNI-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- is a heterocyclic aromatic compound with the molecular formula C15H8N4. It is known for its unique structure, which consists of a benzimidazole ring fused with two cyano groups at positions 5 and 6, and a phenyl group at position 2.

Preparation Methods

The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzimidazole ring. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-amine: Known for its use in the synthesis of pharmaceuticals.

    1H-Benzimidazole-5-carboxylic acid: Used in the development of new materials and as a precursor for various chemical reactions.

    1H-Benzimidazole-2-thiol: Noted for its applications in coordination chemistry and as a corrosion inhibitor.

The uniqueness of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- lies in its dual cyano groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

825613-16-9

Molecular Formula

C15H8N4

Molecular Weight

244.25 g/mol

IUPAC Name

2-phenyl-1H-benzimidazole-5,6-dicarbonitrile

InChI

InChI=1S/C15H8N4/c16-8-11-6-13-14(7-12(11)9-17)19-15(18-13)10-4-2-1-3-5-10/h1-7H,(H,18,19)

InChI Key

HCPMWHDOUZIHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C(=C3)C#N)C#N

Origin of Product

United States

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